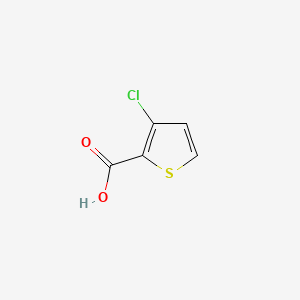

3-Chlorothiophene-2-carboxylic acid

Beschreibung

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic scaffolds, which are cyclic compounds containing at least one heteroatom, are fundamental to organic and medicinal chemistry due to their wide array of biological and medicinal properties. nih.gov Thiophene (B33073), a five-membered ring containing a sulfur atom, is a prominent member of this class. nih.gov The introduction of heteroatoms like sulfur, oxygen, and nitrogen into a cyclic structure significantly alters the compound's physicochemical properties, including its solubility, metabolism, and interactions with biological receptors. nih.gov Halogenated thiophene carboxylic acids are a specific subset of thiophene derivatives that feature both a halogen atom and a carboxylic acid group attached to the thiophene ring. This combination of functional groups imparts a unique reactivity profile and has made them valuable intermediates in the synthesis of more complex molecules.

Significance of Thiophene Scaffolds in Organic Synthesis

Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govresearchgate.net The thiophene moiety is a versatile building block in the design and synthesis of new therapeutic agents. researchgate.netnumberanalytics.com Its structural diversity and ability to participate in key interactions with biological targets make it a potent candidate for drug development. researchgate.net Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. researchgate.netrsc.org Beyond pharmaceuticals, thiophene derivatives are also utilized as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Unique Attributes of Halogenation on Thiophene Rings

The introduction of halogen atoms onto the thiophene ring significantly influences its chemical reactivity. iust.ac.ir Halogenation of thiophene occurs readily, with the rate of reaction being approximately 10⁸ times faster than that of benzene (B151609) at room temperature. iust.ac.ir The positions flanking the sulfur atom (the 2- and 5-positions) are particularly susceptible to electrophilic attack by halogens. wikipedia.org

Overview of Carboxylic Acid Functionality in Thiophene Derivatives

The carboxylic acid group is a crucial functional group in many thiophene derivatives, providing a handle for further chemical modifications. beilstein-journals.orgnih.gov For instance, the carboxylic acid can be converted into an acid chloride or a nitrile, which are versatile intermediates for creating new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgnih.gov This functionality is essential for constructing complex molecules, including new families of insecticides. beilstein-journals.orgnih.gov Thiophene-2-carboxylic acid and its derivatives are synthesized through various methods, including the oxidation of the corresponding aldehyde or acetylthiophene. wikipedia.orgsemanticscholar.org The presence of the carboxylic acid group also allows for the synthesis of esters and amides, which have shown antimicrobial activities. researchgate.net

The Chemical Compound: 3-Chlorothiophene-2-carboxylic acid

This compound is a specific halogenated thiophene carboxylic acid with the molecular formula C₅H₃ClO₂S. sigmaaldrich.comaromalake.com It is a white to light yellow crystalline powder with a melting point of 185-187 °C. fishersci.com This compound serves as a valuable building block in the synthesis of a variety of organic molecules. cymitquimica.com

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₂S | sigmaaldrich.comaromalake.com |

| Molecular Weight | 162.59 g/mol | sigmaaldrich.comaromalake.com |

| Melting Point | 185-190 °C | sigmaaldrich.com |

| InChI Key | BXEAAHIHFFIMIE-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 59337-89-2 | sigmaaldrich.com |

Synthesis of this compound

One documented method for the synthesis of this compound involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride. The resulting mixture is then treated with water and sodium bicarbonate, followed by acidification with hydrochloric acid to yield the final product. prepchem.com

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis. The presence of the chlorine atom and the carboxylic acid group allows for a range of chemical transformations. For example, the carboxylic acid can undergo esterification or amidation reactions. cymitquimica.com

Recent research has explored the use of this compound as a ligand in the synthesis of transition metal complexes. These complexes have shown potential as anticancer agents, exhibiting lower toxicity and reduced drug resistance compared to traditional platinum-based drugs. mdpi.com Furthermore, the unique electronic properties imparted by the thiophene ring make this compound and its derivatives valuable in the fields of materials science and organic electronics. cymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEAAHIHFFIMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351483 | |

| Record name | 3-Chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-89-2 | |

| Record name | 3-Chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorothiophene 2 Carboxylic Acid

Direct Synthetic Routes

Direct synthetic routes aim to introduce the chloro and carboxylic acid functionalities onto the thiophene (B33073) ring with high efficiency. These methods include oxidative processes and direct chlorination reactions.

Oxidative methods are a common strategy for converting a more reduced carbon functional group, such as an aldehyde or an acetyl group, into a carboxylic acid. wikipedia.org For instance, 5-chloro-2-acetylthiophene can be oxidized using a system of sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403) to yield the corresponding 5-chlorothiophene-2-carboxylic acid. chemicalbook.comgoogle.com A similar strategy could theoretically be applied to a 3-chloro-2-acetylthiophene or 3-chloro-2-thiophenecarboxaldehyde precursor to obtain the target molecule. Another general method involves the oxidation of thiophene-2-carboxaldehyde. wikipedia.org A one-pot method has been developed to synthesize 5-chlorothiophene-2-carboxylic acid by first chlorinating 2-thiophenecarboxaldehyde and then oxidizing the resulting intermediate. google.com

The direct chlorination of thiophene-2-carboxylic acid has been investigated, but it presents significant challenges in controlling the regioselectivity. Early studies reported that direct chlorination in boiling water or cold glacial acetic acid resulted in only trace amounts of 4,5-dichloro-2-thiophenecarboxylic acid, with the primary products being chlorinated tetrahydrothiophenes formed through addition and decarboxylation reactions. acs.org

Subsequent research found that reacting an alkaline solution of thiophene-2-carboxylic acid with sodium hypochlorite, followed by acidification, could produce 5-chloro-2-thiophenecarboxylic acid in yields of about 45%. acs.org However, the formation of the desired 3-chlorothiophene-2-carboxylic acid via direct chlorination has not been successfully reported, as the 5-position is more susceptible to electrophilic substitution. acs.org

Table 1: Direct Chlorination of 2-Thiophenecarboxylic Acid

| Starting Material | Reagents | Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 2-Thiophenecarboxylic acid | Cl₂, H₂O (boiling) or Glacial Acetic Acid (cold) | - | Traces of 4,5-dichloro-2-thiophenecarboxylic acid, chlorinated tetrahydrothiophenes | acs.org |

| 2-Thiophenecarboxylic acid | 1. NaOH, Sodium hypochlorite; 2. HCl | Alkaline solution, then acidification | 5-Chloro-2-thiophenecarboxylic acid (~45% yield) | acs.org |

Multi-step Synthetic Strategies

Multi-step syntheses offer greater control over the final product's regiochemistry by starting with thiophene precursors that already contain substituents directing the subsequent reactions.

A documented route to this compound begins with 3-hydroxy-2-methoxycarbonyl-thiophene. prepchem.com This precursor is treated with phosphorus pentachloride in boiling carbon tetrachloride. The reaction mixture is refluxed for an extended period, followed by removal of the solvent and careful hydrolysis of the intermediate. The resulting crude product is purified by dissolving it in a sodium bicarbonate solution, treating it with activated carbon, and re-acidifying to precipitate the pure this compound. prepchem.com

Table 2: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene

| Starting Material | Reagents | Solvent | Reaction Time | Key Steps | Final Product | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxy-2-methoxycarbonyl-thiophene | Phosphorus pentachloride (PCl₅) | Carbon tetrachloride | 13 hours (reflux) | 1. Reaction with PCl₅; 2. Hydrolysis; 3. Purification via bicarbonate solution | This compound | prepchem.com |

The formation of a carboxylic acid via the carbonation of a Grignard reagent is a classic and versatile synthetic method. youtube.comyoutube.com This process involves reacting an organohalide with magnesium to form an organomagnesium compound (Grignard reagent), which is then quenched with solid carbon dioxide (dry ice). Subsequent acidic workup yields the carboxylic acid. youtube.comgoogle.com

For the synthesis of halogenated thiophenecarboxylic acids, this strategy is highly effective. For example, 4-bromo-3-methyl-2-thiophenecarboxylic acid can be prepared from 2,4-dibromo-3-methylthiophene (B6597321) through the formation of a Grignard reagent followed by carbonation with CO₂. beilstein-journals.org Similarly, 3,4,5-trichloro-2-thiophenecarboxylic acid can be synthesized from tetrachlorothiophene (B1294677) via a Grignard method. beilstein-journals.org This suggests a viable pathway to this compound would involve the preparation of a Grignard reagent from 2,3-dichlorothiophene (B95606) or 3-chloro-2-iodothiophene, followed by reaction with carbon dioxide.

Palladium-catalyzed carbonylation represents a powerful modern technique for introducing carboxylic acid or ester functionalities. cmu.eduuniversiteitleiden.nlnih.gov These reactions typically involve the coupling of an organohalide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (like water or an alcohol). nih.gov

This methodology has been applied to the synthesis of thiophene derivatives. For instance, in the development of routes to halogenated 2-thiophenecarboxylic acid derivatives, a palladium-catalyzed carbonylation procedure under carbon monoxide pressure was employed to introduce the carboxylic acid group onto a brominated thiophene intermediate. beilstein-journals.org This approach offers an alternative to Grignard-based methods, particularly for substrates that may be incompatible with the highly basic nature of Grignard reagents. beilstein-journals.org

Table 3: Overview of Multi-Step Strategies

| Method | Typical Precursor | Key Reagents | General Transformation | Reference |

|---|---|---|---|---|

| Synthesis from Substituted Precursor | 3-Hydroxy-2-methoxycarbonyl-thiophene | PCl₅, H₂O | Hydroxyl group substitution and ester hydrolysis | prepchem.com |

| Grignard Reagent-Mediated Carbonation | Halogenated Thiophene (e.g., 2,4-dibromo-3-methylthiophene) | Mg, CO₂ (dry ice), H₃O⁺ | Conversion of C-X bond to C-COOH bond | beilstein-journals.org |

| Palladium-Catalyzed Carbonylation | Halogenated Thiophene | CO, Pd catalyst, Nucleophile (e.g., H₂O) | Conversion of C-X bond to C-COOH bond | beilstein-journals.org |

Friedel-Crafts Acylation Followed by Hydrolysis for Analogous Compounds

A foundational strategy for the synthesis of thiophene carboxylic acids involves the Friedel-Crafts acylation of a thiophene ring, followed by a hydrolysis reaction. This two-step process is a versatile method for introducing a carboxyl group onto the thiophene nucleus.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. beilstein-journals.org It typically employs an acyl chloride or anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring. For unsubstituted thiophene, the substitution preferentially occurs at the C2 position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs. The resulting acylthiophene, a ketone, is a stable intermediate.

Following the acylation, the ketone can be converted to the corresponding carboxylic acid through hydrolysis. This transformation can be achieved under various conditions, including basic or acidic hydrolysis. For instance, the haloform reaction is a well-known method where a methyl ketone is treated with a halogen in a basic solution to yield a carboxylic acid and a haloform.

While this method is well-established for thiophene and its derivatives, the direct Friedel-Crafts acylation of 3-chlorothiophene (B103000) to produce a precursor for this compound must consider the directing effects of the existing chloro substituent.

Optimization of Reaction Conditions and Yields for Scalable Preparation

The successful and economical synthesis of this compound on a larger scale hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing costs and operational complexity. Research into the synthesis of halogenated thiophenecarboxylic acids provides insights into key areas for optimization.

One documented, albeit older, laboratory-scale synthesis of this compound starts from 3-hydroxy-2-methoxycarbonyl-thiophene. prepchem.com In this method, the starting material is treated with phosphorus pentachloride in boiling carbon tetrachloride. prepchem.com The reaction mixture is refluxed for an extended period, followed by workup with water and purification to yield the final product. prepchem.com

For scalable routes to analogous halogenated thiophene carboxylic acids, different strategies have been developed. These often involve metallation followed by carbonation. For instance, a common approach is the reaction of a halogenated thiophene with a strong base like n-butyllithium at low temperatures (e.g., below -30°C) to form a lithiated intermediate. google.com This is followed by quenching with carbon dioxide (CO₂) to introduce the carboxylic acid group. beilstein-journals.orggoogle.com The choice of solvent, such as methyl tert-butyl ether (MTBE), has been noted as an important parameter in such metallation reactions. beilstein-journals.org

Another scalable approach involves the formation of a Grignard reagent from a brominated thiophene, which is then reacted with CO₂. beilstein-journals.org The optimization of these processes for industrial production involves fine-tuning parameters such as reaction temperature, addition rates, and reactant molar ratios to ensure high conversion and selectivity, which are crucial for achieving high yields of the desired product. For example, in the production of a related compound, 5-chlorothiophene-2-carboxylic acid, a "one-pot" method has been developed starting from 2-thiophenecarboxaldehyde, involving chlorination followed by oxidation. google.com The optimization of this process included controlling the molar ratios of the chlorinating agent and the reaction temperature to achieve high purity and a yield of 98.8% after recrystallization. google.com Such process optimization strategies are directly applicable to developing scalable syntheses for this compound.

Table 1: Selected Reaction Parameters for Halogenated Thiophene Carboxylic Acid Synthesis

| Starting Material | Key Reagents | Reaction Type | Optimized Conditions | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-methoxycarbonyl-thiophene | Phosphorus pentachloride, Carbon tetrachloride | Chlorination/Hydrolysis | Reflux for 13 hours | prepchem.com |

| 2-Chlorothiophene | n-Butyllithium, CO₂ | Lithiation/Carbonation | Temperature ≤ -30°C | google.com |

| 2-Thiophenecarbonitrile | Cl₂ (gas) | Vapor Phase Chlorination | Temperature 500°C | beilstein-journals.org |

Green Chemistry Considerations in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The development of synthetic routes for this compound and its analogs is increasingly incorporating these principles.

A major area of focus is the replacement of hazardous reagents and catalysts. Traditional Friedel-Crafts acylation, for example, often requires stoichiometric amounts of Lewis acids like AlCl₃, which generates large volumes of corrosive waste during workup. nih.gov A greener alternative is the use of solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) or heteropolyacids. nih.govnih.gov These catalysts are often reusable, non-corrosive, and can lead to cleaner reactions with easier product separation. nih.gov For instance, the acylation of thiophene with acetic anhydride has been successfully carried out with high conversion (99%) and yield (98.6%) using Hβ zeolite under relatively mild conditions. nih.gov

The choice of solvent is another critical factor. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. uniroma1.it In some cases, solvent-free, or "neat," reaction conditions can be developed, which significantly reduces waste. uniroma1.it Microwave-assisted synthesis has also emerged as a green technology that can dramatically accelerate reaction rates, often leading to higher yields and purity with reduced energy consumption. researchgate.net For example, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives has been achieved in just two minutes under microwave irradiation. researchgate.net

Table 2: Green Chemistry Approaches in Thiophene Derivative Synthesis

| Green Chemistry Principle | Application in Thiophene Synthesis | Potential Benefit |

|---|---|---|

| Use of Catalysis | Replacement of stoichiometric Lewis acids with solid acids (zeolites, heteropolyacids). nih.govnih.gov | Reduced waste, catalyst reusability, milder conditions. |

| Safer Solvents | Use of ionic liquids or deep eutectic solvents. uniroma1.it | Reduced toxicity and flammability. |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Faster reaction times, increased yields, lower energy use. |

| Waste Prevention | Development of one-pot synthesis procedures. google.com | Fewer purification steps, reduced solvent use and waste. |

Reactivity and Advanced Derivatization of 3 Chlorothiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3-chlorothiophene-2-carboxylic acid is a versatile functional group that readily undergoes a variety of transformations, including amidation, hydrazide formation, esterification, carboxylate salt formation, conversion to the corresponding acid chloride, and decarboxylation. These reactions provide pathways to a diverse range of derivatives with applications in medicinal chemistry and materials science.

Amidation and Hydrazide Formation

The conversion of this compound to its corresponding amide and hydrazide derivatives is a key step in the synthesis of various biologically active molecules.

Amidation: Amide synthesis can be achieved by reacting the carboxylic acid with primary or secondary amines. nih.gov This transformation often requires the use of coupling reagents to activate the carboxylic acid. nih.gov A common method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.gov For example, this compound can be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide. sigmaaldrich.com

Hydrazide Formation: Hydrazides are synthesized by reacting the corresponding acid chloride with hydrazine (B178648) hydrate (B1144303). researchgate.net For instance, 3-chlorobenzo[b]thiophene-2-carbohydrazide can be prepared by refluxing 3-chlorobenzo[b]thiophene-2-carbonyl chloride with hydrazine hydrate in a solvent like benzene (B151609). researchgate.net A similar principle applies to the synthesis of 3-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid hydrazide. scbt.com Continuous flow methodologies have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering a scalable and efficient alternative to batch processes. osti.gov

A multi-step synthesis of 3-chlorothiophene-2-carboxamide (B136292) has been reported, starting from the corresponding hydrazide. chemicalbook.com This process involves heating with hydrazine hydrate in butan-1-ol, followed by treatment with hydrochloric acid and sodium nitrite, and finally reacting with phosphorus pentachloride and phosphoryl chloride. chemicalbook.com

Esterification and Carboxylate Salt Formation

Esterification: The formation of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry. chemguide.co.uk This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The process, known as Fischer esterification, is reversible and often requires heating. chemguide.co.ukyoutube.com For smaller esters, the product can be distilled off as it forms to drive the equilibrium towards the product side. chemguide.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. youtube.comlibretexts.org For example, 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester can be synthesized by reacting 3-chlorosulfonylthiophene-2-carboxylic acid chloride with methanol (B129727). prepchem.com

Carboxylate Salt Formation: As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. noaa.gov This is a standard acid-base neutralization reaction. noaa.gov For instance, it reacts with sodium bicarbonate to form the corresponding sodium salt. prepchem.com These salts are often more soluble in water than the parent carboxylic acid. noaa.gov The formation of carboxylate salts is a key step in the synthesis of various metal complexes. For example, transition metal complexes of this compound have been synthesized by reacting the acid with metal salts such as copper(II) acetate (B1210297) monohydrate, cobalt(II) chloride hexahydrate, and nickel(II) chloride hexahydrate in the presence of a base like pyridine (B92270) or sodium hydroxide. mdpi.com

Conversion to Acid Chlorides

The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. pressbooks.pub Therefore, it is often necessary to convert the carboxylic acid into a more reactive derivative, such as an acid chloride. pressbooks.pub Thionyl chloride (SOCl₂) is a common reagent used for this transformation in the laboratory. pressbooks.pub The reaction proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to a highly reactive acyl chlorosulfite intermediate. pressbooks.pub

This compound can be converted to 3-chlorothiophene-2-carbonyl chloride. chemicalbook.com This acid chloride is a valuable intermediate in the synthesis of other compounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which has been identified as a novel apoptosis inducer. chemicalbook.com Thiophene-2-carbonyl chlorides are important synthetic intermediates for various pharmaceuticals and agrochemicals. google.com

| Reagent | Product | Application of Product |

| Thionyl chloride (SOCl₂) | 3-Chlorothiophene-2-carbonyl chloride | Intermediate for synthesis of apoptosis inducers and other pharmaceuticals. chemicalbook.comgoogle.com |

| Oxalyl chloride | 5-Chlorothiophene-2-carbonyl chloride | Intermediate for the synthesis of Rivaroxaban. google.com |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group as carbon dioxide. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the reaction can occur under specific structural conditions or by using certain reagents. libretexts.org The presence of electron-withdrawing groups on the α-carbon can facilitate thermal decarboxylation. libretexts.org

Decarboxylation can also be achieved through radical pathways. The Hunsdiecker reaction, for example, involves the decarboxylation of silver salts of carboxylic acids in the presence of halogens to produce alkyl halides. libretexts.org Another method is the Kolbe electrolysis, where the electrolysis of carboxylate solutions leads to the formation of hydrocarbon radicals that can then dimerize. libretexts.org More recent methods involve photoredox catalysis, which can proceed through either oxidation of carboxylate salts or reduction of activated carboxylate derivatives. nih.gov A redox-neutral approach utilizing N-xanthylamides for the direct decarboxylative functionalization of aliphatic carboxylic acids via O-H hydrogen atom transfer has also been developed. nih.gov

In the context of β-keto acids, decarboxylation can often be achieved by gentle heating, proceeding through a cyclic enol intermediate which then tautomerizes to the final ketone product. youtube.com

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the chlorine atom at the 3-position and the carboxylic acid group at the 2-position, will influence the position of substitution. Both the chloro and carboxyl groups are deactivating, with the chloro group being an ortho, para-director and the carboxyl group being a meta-director.

A common electrophilic aromatic substitution reaction is chlorination. The chlorination of benzene, for instance, typically involves the use of chlorine (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) to generate a more potent electrophile. youtube.com The reaction proceeds through a carbocation intermediate which is stabilized by resonance. youtube.com

In a related system, the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde involves a chlorination step. google.com

Nucleophilic Substitution at the Chlorine Atom

While nucleophilic aromatic substitution is generally more difficult than electrophilic substitution on aromatic rings, it can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups. The carboxylic acid group at the 2-position of this compound is an electron-withdrawing group, which could potentially facilitate nucleophilic attack at the 3-position.

Carboxylic acids and their derivatives typically undergo nucleophilic substitution at the acyl carbon rather than addition. youtube.com This preference is due to the stability of the tetrahedral intermediate formed and the presence of a good leaving group. youtube.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate like this compound, two main pathways for reactivity exist: coupling at the carbon-chlorine (C-Cl) bond, typical of reactions like the Suzuki, Sonogashira, and Heck reactions, or coupling involving the carboxylic acid group, such as decarbonylative coupling.

While specific examples detailing the direct participation of this compound in Suzuki, Sonogashira, or Heck reactions via its C-Cl bond are not prevalent in the surveyed literature, the principles of these reactions can be applied to understand its potential reactivity. Generally, aryl chlorides are less reactive than aryl bromides or iodides in these palladium-catalyzed processes and often require more forcing conditions or specialized catalyst systems.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide. A potential Suzuki-Miyaura reaction for this compound would involve its coupling with an arylboronic acid to form a 3-arylthiophene-2-carboxylic acid derivative. The development of catalysts for the coupling of aryl chlorides has made such transformations more feasible.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org A hypothetical Sonogashira coupling of this compound would yield a 3-alkynylthiophene-2-carboxylic acid. The reaction can often be carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.org This palladium-catalyzed reaction would couple this compound with an alkene to introduce a vinyl group at the 3-position of the thiophene ring.

A more recently developed strategy that directly utilizes the carboxylic acid functionality is decarbonylative cross-coupling . In this approach, the carboxylic acid is activated in situ and then undergoes palladium-catalyzed decarbonylation (loss of carbon monoxide) to form an aryl-palladium intermediate. organic-chemistry.orgnih.gov This intermediate can then participate in coupling reactions. For instance, a decarbonylative Sonogashira coupling has been developed that allows for the formation of C(sp²)–C(sp) bonds from various carboxylic acids and alkynes. organic-chemistry.orgnih.gov This methodology has been shown to be compatible with heterocyclic acids, suggesting that this compound could potentially undergo such a transformation to yield 3-alkynylthiophene derivatives. nih.gov Similarly, decarbonylative Suzuki-Miyaura couplings have been reported for the synthesis of biaryls from heterocyclic carboxylic acids. nih.gov

Formation of Coordination Complexes and Ligands

The carboxylic acid group of this compound makes it an excellent candidate to act as a ligand in the formation of metal complexes. The carboxylate anion can coordinate to metal ions in various modes, leading to the assembly of diverse and structurally interesting coordination compounds.

A detailed study successfully utilized this compound (HL) as a primary ligand to synthesize four novel transition metal complexes. mdpi.com The deprotonated ligand (L⁻) coordinated with copper(II), cobalt(II), and nickel(II) ions to form complexes with distinct structures and coordination geometries. mdpi.com

The synthesis of these complexes was achieved through solution-based methods. For example, the copper(II) and cobalt(II) complexes were prepared by reacting the ligand with the corresponding metal acetate salt in a mixed solvent system of ethanol (B145695) and water, with pyridine added as an auxiliary ligand. mdpi.com The nickel(II) complex was synthesized by reacting the ligand with nickel(II) chloride hexahydrate in a methanol and water solvent mixture after deprotonation of the ligand with sodium hydroxide. mdpi.com

The resulting complexes were characterized by various spectroscopic and analytical techniques, including single-crystal X-ray crystallography, which revealed their detailed solid-state structures. mdpi.com

Table 1: Synthesized Transition Metal Complexes of this compound

| Complex Number | Chemical Formula | Metal Ion | Coordination Geometry |

|---|---|---|---|

| 1 | [Cu(L)₂(Py)₂(OH₂)₂] | Copper(II) | Pseudo-octahedral |

| 2 | [Co(L)₂(Py)₂(OH₂)₂] | Cobalt(II) | Pseudo-octahedral |

| 3 | [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L·5H₂O | Nickel(II) | Mononuclear octahedral |

| 4 | [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L·5H₂O | Cobalt(II) | Mononuclear octahedral |

Data sourced from a comprehensive study on the synthesis and characterization of these complexes. mdpi.com L = 3-chlorothiophene-2-carboxylate, Py = pyridine.

In complexes 1 and 2 , the metal ions (Cu(II) and Co(II), respectively) are located at a crystallographic center of inversion and exhibit a pseudo-octahedral coordination geometry. mdpi.com The copper(II) complex shows an axial elongation consistent with the Jahn-Teller effect. mdpi.com

The structures of complexes 3 and 4 are particularly intriguing. They crystallize with three independent mononuclear metal centers, each having an octahedral geometry. mdpi.com These consist of two neutral [ML₂(OH₂)₄] molecules and one [ML(OH₂)₅]⁺ cation, with a deprotonated ligand anion (L⁻) acting as the counter-ion to maintain charge neutrality. mdpi.com These findings demonstrate the versatility of this compound as a ligand in constructing complex supramolecular architectures. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Chlorothiophene 2 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed structural features of 3-chlorothiophene-2-carboxylic acid and its derivatives, offering insights into their molecular conformation, intermolecular interactions, and coordination behavior in metal complexes.

Analysis of Molecular Conformation and Bond Parameters

The solid-state structure of this compound reveals specific conformations and bond parameters that are crucial for understanding its chemical behavior. In a co-crystal with 4,4′-bipyridine, the asymmetric unit contains one molecule of this compound and half of a 4,4′-bipyridine molecule. nih.gov The external bond angles at the carbon atom of the carboxyl group are 123.7(3)° and 112.4(3)°. nih.gov

In coordination complexes, the geometry of the 3-chlorothiophene-2-carboxylate ligand is also well-defined. For instance, in a copper(II) complex, the Cu-O bond lengths involving the carboxylate oxygen are 1.9866(12) Å. mdpi.com Similarly, in a lead(II) complex, the crystal structure was determined to be monoclinic with the space group P21/c. researchgate.net The detailed bond lengths and angles within the coordinated 3-chlorothiophene-2-carboxylate ligand provide a basis for understanding the nature of the metal-ligand interactions.

Supramolecular Interactions in Crystal Lattices

The crystal packing of this compound and its derivatives is significantly influenced by various non-covalent interactions, leading to the formation of extended supramolecular architectures. A prominent feature is the formation of hydrogen bonds. In co-crystals with nitrogen-containing heterocyclic compounds like 4,4′-bipyridine and acridine, a characteristic O—H⋯N hydrogen bond is observed between the carboxylic acid group and the nitrogen atom of the heterocycle. nih.govnih.gov This interaction is a common and reliable supramolecular synthon in crystal engineering. nih.gov

In addition to hydrogen bonding, other interactions play a crucial role in stabilizing the crystal lattice. In the co-crystal with 4,4′-bipyridine, Cl⋯Cl interactions and π–π stacking interactions contribute to the formation of a two-dimensional network. nih.gov The study of halogen-halogen interactions, such as Cl⋯Cl, is of great interest in crystal engineering for the design of specific solid-state architectures. nih.gov Similarly, in the co-crystal with acridine, acridine-acridine stacking, thiophene-thiophene stacking, and acridine-thiophene C—H⋯π interactions are present. nih.gov

Structural Characterization of Coordination Complexes

This compound acts as a versatile ligand in the formation of coordination complexes with various metal ions. X-ray crystallography has been pivotal in determining the structures of these complexes, revealing diverse coordination modes and geometries.

A series of transition metal complexes with copper(II), cobalt(II), and nickel(II) have been synthesized and structurally characterized. mdpi.com For example, the copper(II) complex, [Cu(L)₂(Py)₂(OH₂)₂] (where L is the deprotonated 3-chlorothiophene-2-carboxylate and Py is pyridine), exhibits a distorted octahedral coordination geometry. mdpi.com The copper ion is coordinated to two carboxylate oxygen atoms, two nitrogen atoms from pyridine (B92270) ligands, and two oxygen atoms from water molecules. mdpi.com The axial elongation of the coordination sphere in this complex is a consequence of the Jahn-Teller effect. mdpi.comscilit.com

Similarly, cobalt(II) and nickel(II) complexes have been characterized, showing mononuclear octahedral coordination centers. mdpi.com In a lead(II) complex, (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II), the lead ion is coordinated by the carboxylate group and a 2,2′-dipyridyl ligand. researchgate.net Lanthanide complexes with 3,5-pyrazoledicarboxylic acid have also been synthesized and structurally characterized, demonstrating the versatility of carboxylic acid ligands in forming multi-dimensional structures. aminer.cn

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cu(L)₂(Py)₂(OH₂)₂] | Cu(II) | Distorted Octahedral | Jahn-Teller elongation mdpi.comscilit.com |

| [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L·5H₂O | Ni(II) | Octahedral | Three independent mononuclear centers mdpi.com |

| [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L·5H₂O | Co(II) | Octahedral | Three independent mononuclear centers mdpi.com |

| (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II) | Pb(II) | - | Monoclinic, P21/c space group researchgate.net |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques have been applied to study this compound and its derivatives, aiding in their characterization and the analysis of their structural properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its complexes displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. The strong hydrogen bonding in carboxylic acids significantly influences the O-H stretching vibration, which appears as a very broad band in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group is typically observed between 1730 and 1700 cm⁻¹ for saturated acids and at slightly lower frequencies for aromatic acids due to conjugation. spectroscopyonline.com

In the metal complexes of this compound, the coordination of the carboxylate group to the metal ion leads to shifts in the characteristic vibrational frequencies. The difference between the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group is often used to infer the coordination mode. A difference greater than 200 cm⁻¹ is indicative of monodentate coordination, while a smaller difference suggests bidentate or bridging coordination. mdpi.com

In the IR spectrum of a nickel(II) complex, the asymmetric stretching of the COO⁻ group is at 1616 cm⁻¹ and the symmetric stretching is at 1421 cm⁻¹. mdpi.com The difference of less than 200 cm⁻¹ in this case is attributed to hydrogen bonding forming a "pseudo-bridging" structure, consistent with monodentate coordination confirmed by X-ray diffraction. mdpi.com The spectra of the complexes also show bands corresponding to C-S and C-Cl stretching vibrations around 795 cm⁻¹ and 759 cm⁻¹, respectively. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For carboxylic acids, the C=O stretching frequency is a prominent feature in the Raman spectrum, typically appearing below 1670 cm⁻¹ in dimeric forms due to polymerization. ias.ac.in

A detailed vibrational analysis of the related 2-thiophene carboxylic acid using FT-Raman spectroscopy has been reported. The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The C-C stretching vibrations of the thiophene (B33073) ring are found in the 1600-1350 cm⁻¹ range, with specific bands for 2-substituted thiophenes appearing at 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching modes are typically observed between 710 and 687 cm⁻¹. iosrjournals.org While a specific full Raman analysis for this compound is not detailed in the provided results, the data for the parent compound provides a strong basis for interpreting its Raman spectrum.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 3500-2500 (broad) spectroscopyonline.com | - |

| C=O Stretch (Carboxylic Acid) | 1730-1680 spectroscopyonline.com | <1670 ias.ac.in |

| COO⁻ Asymmetric Stretch (Ni(II) complex) | 1616 mdpi.com | - |

| COO⁻ Symmetric Stretch (Ni(II) complex) | 1421 mdpi.com | - |

| C-S Stretch | ~795 mdpi.com | 710-687 iosrjournals.org |

| C-Cl Stretch | ~759 mdpi.com | - |

| Aromatic C-H Stretch | - | 3100-3000 iosrjournals.org |

| Thiophene Ring C-C Stretch | - | 1532-1347 iosrjournals.org |

Characteristic Band Assignments for Functional Groups

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a powerful method for identifying the functional groups within a molecule. For this compound, the key vibrational modes are associated with the carboxylic acid and the substituted thiophene ring.

Carboxylic acids in the solid state, and often in the liquid phase, typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational spectra. The O-H stretching vibration of the carboxylic acid group is one of the most characteristic bands, appearing as a very broad and intense absorption in the IR spectrum, generally in the range of 3300-2500 cm⁻¹. orgchemboulder.comspectroscopyonline.com This broadness is a direct consequence of the strong hydrogen bonding. Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the thiophene ring.

The carbonyl (C=O) stretching vibration is another prominent feature, typically observed between 1760 and 1690 cm⁻¹ for carboxylic acids. orgchemboulder.com For aromatic carboxylic acids, this band is often found in the lower end of the range, from 1710 to 1680 cm⁻¹, due to conjugation with the aromatic ring. spectroscopyonline.com In metal complexes of 3-chlorothiophene-2-carboxylate, the asymmetric and symmetric stretching vibrations of the COO⁻ group are observed, for instance, at 1616 cm⁻¹ and 1421 cm⁻¹, respectively, in a nickel(II) complex. mdpi.com

The C-O stretching vibration of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Additionally, the O-H in-plane and out-of-plane bending vibrations are expected. The out-of-plane bend is often a broad band found around 960-900 cm⁻¹. spectroscopyonline.com

The thiophene ring itself gives rise to a series of characteristic vibrations. These include C-H stretching, C-C and C=C ring stretching, and C-H in-plane and out-of-plane bending modes. Raman spectroscopy is particularly useful for studying the vibrations of the thiophene ring. rsc.org The C-S stretching vibrations of the thiophene ring are also expected, although they are generally weaker. The C-Cl stretching vibration will also be present, typically in the lower frequency region of the spectrum.

A detailed assignment of the characteristic vibrational frequencies for this compound, based on general spectroscopic principles and data from related compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| C-H stretch (thiophene) | ~3100 |

| C=O stretch | 1710 - 1680 |

| C=C & C-C stretch (thiophene ring) | 1600 - 1300 |

| O-H bend (in-plane) | 1440 - 1395 |

| C-O stretch | 1320 - 1210 |

| O-H bend (out-of-plane) | 960 - 900 (broad) |

| C-S stretch | 800 - 600 |

| C-Cl stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about its chemical environment.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm. The two protons on the thiophene ring would appear as distinct signals. Based on the structure, two doublets would be expected in the aromatic region (typically 6.5-8.5 ppm for thiophenes), corresponding to the H-4 and H-5 protons. The coupling constant between these two protons would be indicative of their ortho relationship. For comparison, in the related compound 3-chlorothiophene (B103000), the protons resonate at specific chemical shifts that can be used as a reference. chemicalbook.com The ¹H NMR spectrum of the isomeric 5-chlorothiophene-2-carboxylic acid also shows distinct signals for the thiophene protons. chemicalbook.com

In the ¹³C NMR spectrum, five distinct signals would be anticipated for the five carbon atoms of this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 160-185 ppm. libretexts.org The four carbons of the thiophene ring would resonate in the aromatic region (generally 120-140 ppm). The carbon atom attached to the chlorine (C-3) would be significantly influenced by the electronegativity of the halogen. Similarly, the carbon attached to the carboxylic acid group (C-2) and the other two thiophene carbons (C-4 and C-5) would have characteristic chemical shifts. Data for 3-chlorothiophene shows distinct resonances for the thiophene carbons, which can serve as a basis for predicting the shifts in the target molecule. chemicalbook.com

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10 - 13 (broad s) | 160 - 185 |

| C2 | - | 125 - 140 |

| C3 | - | 125 - 140 |

| H4 / C4 | 6.5 - 8.5 (d) | 120 - 135 |

| H5 / C5 | 6.5 - 8.5 (d) | 120 - 135 |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of compounds. For this compound, with a molecular formula of C₅H₃ClO₂S, the expected monoisotopic mass is approximately 161.95 g/mol . uni.lu Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of about one-third that of the M⁺ peak. wpmucdn.com

The fragmentation of carboxylic acids under electron ionization (EI) often follows predictable pathways. pitt.edu Common fragmentation patterns include the loss of the hydroxyl group (-OH) to form an acylium ion ([M-OH]⁺), and the loss of the entire carboxyl group (-COOH) to form [M-COOH]⁺. libretexts.org The acylium ion (R-CO⁺) is often a prominent peak in the mass spectra of carboxylic acid derivatives. libretexts.org

For this compound, the molecular ion peak would be expected at m/z 162 (for ³⁵Cl) and 164 (for ³⁷Cl). Key fragmentation pathways would likely involve:

Loss of OH: leading to a fragment at m/z 145 (for ³⁵Cl) and 147 (for ³⁷Cl).

Loss of COOH: resulting in a fragment at m/z 117 (for ³⁵Cl) and 119 (for ³⁷Cl), corresponding to the 3-chlorothienyl cation.

Decarboxylation (loss of CO₂): This would lead to a fragment at m/z 118 (for ³⁵Cl) and 120 (for ³⁷Cl), which would be the 3-chlorothiophene radical cation.

Predicted mass-to-charge ratios for various adducts of this compound have been calculated and are presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.96150 |

| [M+Na]⁺ | 184.94344 |

| [M-H]⁻ | 160.94694 |

| [M+H-H₂O]⁺ | 144.95148 |

| [M]⁺ | 161.95367 |

High-Resolution Crystallography and Diffractometry

The study of such derivatives provides valuable insight into the bonding and geometry of the 3-chlorothiophene-2-carboxylate anion. The thiophene ring is expected to be planar. In the solid state, the parent carboxylic acid would likely form hydrogen-bonded dimers, a common feature for carboxylic acids. spectroscopyonline.com In these dimers, two molecules are held together by two strong hydrogen bonds between the carboxyl groups, forming a cyclic eight-membered ring.

The precise bond lengths and angles within the thiophene ring and the carboxylic acid group, as well as the intermolecular interactions, could be definitively determined from single-crystal X-ray diffraction data of the parent compound. Such data would also reveal the crystal system, space group, and unit cell dimensions. While specific data for the parent acid is lacking, the table below presents the type of crystallographic parameters that would be determined from such an analysis, based on studies of similar compounds. mdpi.comresearchgate.net

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| ρ (g/cm³) | Calculated density |

Computational Chemistry Studies on 3 Chlorothiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 3-chlorothiophene-2-carboxylic acid. These calculations allow for the exploration of various molecular properties, from geometry to electronic structure.

The geometry of this compound is characterized by the relative orientation of the carboxylic acid group with respect to the thiophene (B33073) ring. Computational studies on the parent compound, thiophene-2-carboxylic acid, have shown that the molecule can exist in different conformations due to the rotation around the C-C bond connecting the carboxylic group to the thiophene ring. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. researchgate.net

In thiophene-2-carboxylic acid, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital with significant contributions from the carboxylic acid group. This distribution suggests that the thiophene ring acts as the primary electron donor, while the carboxylic acid group is the electron acceptor. researchgate.net For this compound, the introduction of the electron-withdrawing chlorine atom is anticipated to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, its reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene-2-carboxylic acid (conformation a) | -6.8 | -1.5 | 5.3 |

| Thiophene-2-carboxylic acid (conformation b) | -6.8 | -1.5 | 5.3 |

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for two conformations of thiophene-2-carboxylic acid using DFT. The data for this compound is not available in the searched literature but would be expected to show a larger gap. Data adapted from a study on thiophene carboxylic acids. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net

Vibrational frequency calculations are a key component of computational studies, as they allow for the prediction of a molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, the accuracy of the computational model can be validated. Furthermore, these calculations help in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching frequency of the carboxylic acid group is a prominent feature in the IR spectrum and is sensitive to the molecular environment and conformation. nih.gov Calculated frequencies can aid in the interpretation of experimental spectroscopic data for this compound. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These descriptors are derived from the electronic structure and offer quantitative measures of various aspects of chemical behavior.

Some key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

By calculating these descriptors for this compound, a more detailed prediction of its reactivity towards different chemical species can be achieved.

| Descriptor | Thiophene-2-carboxylic acid (conformation a) | Thiophene-2-carboxylic acid (conformation b) |

| Ionization Potential (I) | 6.8 eV | 6.8 eV |

| Electron Affinity (A) | 1.5 eV | 1.5 eV |

| Electronegativity (χ) | 4.15 | 4.15 |

| Chemical Hardness (η) | 2.65 | 2.65 |

Table 2: Calculated quantum chemical descriptors for two conformations of thiophene-2-carboxylic acid. These values provide a quantitative basis for comparing the reactivity of different molecules. Data adapted from a study on thiophene carboxylic acids. researchgate.net

Molecular Dynamics Simulations of Solvation and Interaction

While DFT calculations provide valuable information about the intrinsic properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can offer insights into its behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes like solvation and intermolecular interactions.

Docking Studies for Biological Target Interactions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates against known biological targets. For derivatives of this compound, docking studies can elucidate their potential as inhibitors or modulators of various enzymes or receptors.

Thiophene derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. acs.org For instance, derivatives of thiophene have been synthesized and evaluated as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH), which is crucial for glucose metabolism in cancer cells. nih.gov Other studies have focused on thiophene sulfonamides as potential inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.govtandfonline.com

A typical molecular docking workflow for a derivative of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of the thiophene derivative (the ligand) would be generated and energetically minimized. The crystal structure of the target protein (the receptor) would be obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The active site of the enzyme or the binding pocket of the receptor is identified, often based on the location of a known co-crystallized ligand.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is flexibly docked into the defined binding site of the rigid receptor. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein.

| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 3-chloro-N-phenylthiophene-2-carboxamide | Hypothetical Bacterial Kinase (e.g., 1ABC) | -8.5 | LEU83, VAL65 | Hydrophobic |

| 3-chloro-N-phenylthiophene-2-carboxamide | Hypothetical Bacterial Kinase (e.g., 1ABC) | -8.5 | ASP145 | Hydrogen Bond |

| 3-chloro-N-(4-hydroxyphenyl)thiophene-2-carboxamide | Hypothetical Bacterial Kinase (e.g., 1ABC) | -9.2 | LEU83, VAL65 | Hydrophobic |

| 3-chloro-N-(4-hydroxyphenyl)thiophene-2-carboxamide | Hypothetical Bacterial Kinase (e.g., 1ABC) | -9.2 | ASP145, SER15 | Hydrogen Bond |

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comgithub.iobohrium.com These predictions are invaluable for structure elucidation and for confirming the identity of newly synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would typically follow these steps:

Conformational Analysis: The first step is to identify the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP, mPW1PW91, or WP04) and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.com

NMR Calculation: For each optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory. mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While experimental NMR data for this compound is available, computational predictions can aid in the definitive assignment of each signal. rsc.org A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are illustrative and would depend on the specific computational method and solvent model used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.35 | - |

| H5 | 7.60 | - |

| COOH | 12.50 | - |

| C2 | - | 130.2 |

| C3 | - | 128.5 |

| C4 | - | 129.8 |

| C5 | - | 127.1 |

| COOH | - | 165.8 |

In addition to NMR spectra, other spectroscopic properties such as infrared (IR) vibrational frequencies and UV-visible electronic transitions can also be predicted using computational methods, providing a comprehensive theoretical characterization of the molecule. mdpi.com

Applications of 3 Chlorothiophene 2 Carboxylic Acid in Advanced Organic Synthesis

As a Versatile Chemical Building Block for Complex Architectures

3-Chlorothiophene-2-carboxylic acid serves as a fundamental component in the construction of intricate molecular frameworks, including coordination polymers and transition metal complexes. Its utility as a versatile building block stems from the presence of multiple reactive sites: the carboxylic acid group, the chlorine atom, and the thiophene (B33073) ring itself. These features allow for a variety of chemical transformations, making it a valuable precursor in the design of complex, multi-dimensional structures. mdpi.comulisboa.pt

The following table summarizes the synthesized transition metal complexes using this compound as a ligand:

| Complex | Metal Ion | Molecular Formula | Reference |

| 1 | Copper (II) | [Cu(L)₂(Py)₂(OH₂)₂] | mdpi.com |

| 2 | Cobalt (II) | [Co(L)₂(Py)₂(OH₂)₂] | mdpi.com |

| 3 | Nickel (II) | [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L•5H₂O | mdpi.com |

| 4 | Cobalt (II) | [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L•5H₂O | mdpi.com |

| *L represents the deprotonated form of this compound, and Py represents pyridine (B92270). |

Precursor for Diverse Heterocyclic Compounds

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, most notably thieno[3,2-b]thiophenes. nih.govmdpi.comresearchgate.net The thieno[3,2-b]thiophene (B52689) scaffold is a fused bicyclic system that has garnered significant interest due to its applications in the development of photo- and electroactive materials. mdpi.com These materials are promising candidates for use in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). mdpi.com

The synthesis of thieno[3,2-b]thiophene derivatives from this compound typically involves a sequence of reactions that construct the second thiophene ring onto the initial 3-chlorothiophene (B103000) core. mdpi.com One common strategy involves the reaction of 3-chlorothiophene derivatives with thiolates, leading to a nucleophilic aromatic substitution of the chlorine atom, followed by cyclization to form the fused ring system. mdpi.com The resulting thieno[3,2-b]thiophene-2-carboxylic acid can be further elaborated into a range of functional molecules. nih.gov For example, it can be decarboxylated to the parent thieno[3,2-b]thiophene or serve as a scaffold for the introduction of other substituents. nih.govchemicalbook.com

Role in Convergent and Divergent Synthetic Strategies

In the synthesis of Rivaroxaban, this compound is typically activated, for example, by converting it to 5-chlorothiophene-2-carbonyl chloride. nih.govgoogleapis.comgoogle.com This activated intermediate is then coupled with a second, structurally complex intermediate, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one. googleapis.comgoogle.com This key coupling step, which unites two major fragments of the final molecule, is a clear illustration of a convergent strategy. nih.govgoogleapis.comgoogle.com

The inherent reactivity of both the carboxylic acid and the chloro-substituent on the thiophene ring also allows for its potential use in divergent syntheses. In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. Starting from this compound, one could envision modifying the carboxylic acid group to a variety of amides or esters, while the chloro group could be subjected to various cross-coupling reactions to introduce diverse substituents. This would allow for the efficient generation of a wide range of thiophene derivatives from a single, readily available starting material.

Synthesis of Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound is a crucial starting material for the synthesis of intermediates used in the production of Active Pharmaceutical Ingredients (APIs). google.compharmint.net Its most prominent application in this regard is in the synthesis of the anticoagulant drug Rivaroxaban. nih.govgoogleapis.comgoogle.comgoogle.comchemicalbook.com Rivaroxaban is an orally administered direct factor Xa inhibitor used for the prevention and treatment of various thromboembolic disorders.

The synthesis of Rivaroxaban involves the coupling of two key fragments: the thiophene moiety derived from this compound and the oxazolidinone-morpholinone core. nih.govgoogleapis.com In a common synthetic route, this compound is first converted to its more reactive acid chloride, 5-chlorothiophene-2-carbonyl chloride, by treatment with a chlorinating agent such as thionyl chloride. nih.govgoogleapis.comgoogle.com This activated intermediate is then reacted with the amine group of the other key fragment, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one, to form the final amide bond in Rivaroxaban. nih.govgoogleapis.comgoogle.com

The following table outlines a simplified, representative reaction scheme for the synthesis of Rivaroxaban from this compound:

| Step | Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 1 | This compound | Thionyl chloride | - | 5-Chlorothiophene-2-carbonyl chloride | nih.govgoogleapis.comgoogle.com |

| 2 | 5-Chlorothiophene-2-carbonyl chloride | 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one | Base (e.g., Pyridine, Triethylamine) | Rivaroxaban | nih.govgoogleapis.com |

The purity and quality of the initial this compound are critical for ensuring the high purity and yield of the final API. googleapis.com The robustness of the synthetic routes utilizing this building block has made it an indispensable component in the large-scale manufacturing of this life-saving medication. googleapis.comgoogle.com

Advanced Applications of 3 Chlorothiophene 2 Carboxylic Acid Derivatives

Material Science Applications

The distinct molecular architecture of 3-chlorothiophene-2-carboxylic acid derivatives offers significant potential in the field of material science. The ability of the carboxylic acid group to coordinate with metal ions, coupled with the electronic characteristics of the substituted thiophene (B33073) ring, allows for the creation of a diverse range of materials with interesting properties.

Ligands for Metal Complexes

A notable study detailed the synthesis and characterization of four new transition metal complexes using this compound as the primary ligand. mdpi.com These complexes, involving copper(II), cobalt(II), and nickel(II), were synthesized through a solution-based method and their structures were elucidated using various analytical techniques, including single-crystal X-ray crystallography. mdpi.com

The research revealed that the coordination geometry of these complexes is significantly influenced by the metal ion. For instance, the copper(II) and cobalt(II) complexes exhibited a pseudo-octahedral geometry. mdpi.com The study also highlighted how the electronic properties of the ligand, such as the π–π* and n–π* transitions, are observable in the UV-visible spectra of the complexes. mdpi.com

Table 1: Synthesized Metal Complexes with this compound Ligand mdpi.com

| Complex Number | Metal Ion | Molecular Formula | Coordination Geometry |

| 1 | Copper(II) | [Cu(L)₂(Py)₂(OH₂)₂] | Pseudo-octahedral |

| 2 | Cobalt(II) | [Co(L)₂(Py)₂(OH₂)₂] | Pseudo-octahedral |

| 3 | Nickel(II) | [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L•5H₂O | Octahedral |

| 4 | Cobalt(II) | [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L•5H₂O | Octahedral |

| L represents the deprotonated form of this compound, and Py represents pyridine (B92270). |

Precursors for Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its derivatives hold significant promise as monomers for the synthesis of functional polymers, particularly polythiophenes. Polythiophenes are a class of conducting polymers with wide-ranging applications in electronics. The properties of these polymers can be finely tuned by introducing functional groups onto the thiophene ring.

The carboxylic acid group in this compound can be modified, for example, through esterification or amidation, to yield monomers suitable for various polymerization techniques. The presence of the chlorine atom can also influence the polymerization process and the electronic properties of the resulting polymer. The synthesis of polythiophenes is often achieved through oxidative coupling polymerization using reagents like iron(III) chloride. nih.gov The general approach involves the polymerization of 3-substituted thiophene monomers to create polymers with tailored solubility and electronic characteristics. cmu.edu

The carboxylate function attached directly to the thiophene ring has been utilized in the synthesis of irregular polythiophene derivatives. cmu.edu Although challenges such as partial de-esterification can occur with certain methods, modifications to the reaction media have enabled the successful preparation of well-characterized ester-functionalized polythiophenes. cmu.edu These findings suggest that ester or amide derivatives of this compound could serve as valuable precursors for creating novel polythiophene-based materials.

Role in Functional Materials and Optoelectronics

The unique electronic properties of the thiophene ring make its derivatives, including those of this compound, valuable in the development of functional materials and optoelectronic devices. mdpi.com The incorporation of this heterocyclic system can impart desirable characteristics to molecules, influencing their performance in applications such as organic light-emitting diodes (OLEDs) and sensors.

Metal complexes derived from this compound, as discussed previously, exhibit interesting photophysical properties. The UV-visible diffuse reflectance spectra of these complexes show ligand-based absorption bands, indicating their potential for applications in optoelectronics. mdpi.com The ability to form stable complexes with various metal ions opens up possibilities for creating materials with tunable electronic and optical properties.

Furthermore, the general class of polythiophene derivatives is well-known for its application in optoelectronic devices. nih.govjournalskuwait.org By incorporating functionalized thiophene monomers, such as those derived from this compound, it is possible to create polymers with specific functionalities for use in devices like reflection-type electrochromic devices. journalskuwait.org

Agrochemical Applications (e.g., Insecticide Development)

In the realm of agrochemicals, derivatives of halogenated thiophene-2-carboxylic acids have emerged as crucial building blocks for the synthesis of a new generation of insecticides. These compounds exhibit targeted activity against specific pests while demonstrating lower toxicity to mammals.

Research has shown that halogenated 2-thiophenecarboxylic acid derivatives, including those with chlorine substituents, are key intermediates in the manufacturing of a novel family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. The carboxylic acid group is typically converted into an acid chloride or a nitrile to facilitate its attachment to the triazole ring system.

A significant development in this area involves the creation of insecticides that are effective against pests such as aphids, mites, and whiteflies. The synthesis of these complex molecules relies on the efficient preparation of halogenated thiophene building blocks. For instance, derivatives of this compound can be envisioned as precursors for such insecticidal compounds. The structure-activity relationship studies of thiophene-based compounds are crucial for designing more potent and selective insecticides. nih.gov The modification of the thiophene carboxamide scaffold has been a key strategy in developing new insecticidal agents. google.com

Co Crystallization and Supramolecular Chemistry of 3 Chlorothiophene 2 Carboxylic Acid

Formation of Co-crystals with Organic Co-formers

The formation of co-crystals involving carboxylic acids and nitrogen-containing heterocyclic compounds is a well-established strategy in supramolecular chemistry. researchgate.netnih.gov The primary interaction driving the assembly of these co-crystals is the robust and directional hydrogen bond between the carboxylic acid group and the nitrogen atom of the heterocycle. While specific studies detailing the co-crystallization of 3-Chlorothiophene-2-carboxylic acid with a wide array of organic co-formers are not extensively documented, valuable insights can be drawn from analogous systems involving substituted thiophene (B33073) carboxylic acids and other chloro-substituted aromatic carboxylic acids. researchgate.netnih.gov

Based on these related studies, this compound is expected to form co-crystals with a variety of organic co-formers, particularly those containing nitrogen atoms such as pyridines and pyrimidines. The acidic proton of the carboxylic acid group on the thiophene ring can readily interact with the basic nitrogen atoms of these co-formers. The success of co-crystal formation is also influenced by other functional groups on both the acid and the co-former, which can lead to a diverse range of supramolecular architectures.